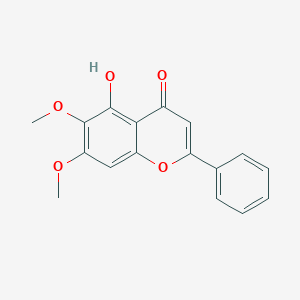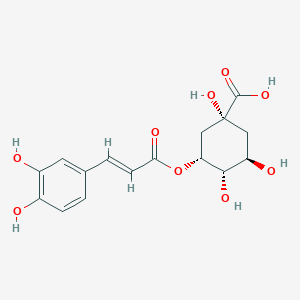
Neochlorogenic acid
Vue d'ensemble
Description
Neochlorogenic acid is a natural polyphenolic compound found in some dried fruits and other plant sources, such as peaches . It is an isomer of chlorogenic acid; both of these are members of the caffeoylquinic acid class of molecules . It inhibits the production of TNF-α and IL-1β, suppresses iNOS and COX-2 protein expression, and also inhibits phosphorylated NF-κB p65 and p38 MAPK activation .
Synthesis Analysis
Chlorogenic acids (CQAs), including Neochlorogenic acid, are the esters of caffeic acid and quinic acid, which are biologically important phenolic compounds present in many plant species . The synthesis of these compounds in plants is carried out through the shikimic acid pathway during aerobic respiration .Molecular Structure Analysis
Neochlorogenic acid is a depside acid produced by caffeic acid (Caffeic acid) and quinic acid (1-hydroxyhexahydrogallic acid). It is a phenylacrylate polyphenol compound produced by the shikimic acid pathway in plants during aerobic respiration .Chemical Reactions Analysis
Neochlorogenic acid readily degrades and transforms to other compounds . It has been reported that the conventional heating of 5-CQA in the presence of water causes its isomerization and transformation .Physical And Chemical Properties Analysis
Neochlorogenic acid is a white powder with lumps . Its melting point is between 204 - 206 °C and its initial boiling point and boiling range is 665.0±55.0 °C (Predicted) .Applications De Recherche Scientifique
Application in Food Industry
- Specific Scientific Field : Nutrition and Food Science Technology .
- Summary of the Application : Neochlorogenic acid (CGA) is a water-soluble polyphenolic phenylacrylate compound produced by plants through the shikimic acid pathway during aerobic respiration . It has been found to have several biological activities, including anti-oxidant, liver and kidney protection, anti-bacterial, anti-tumor, regulation of glucose metabolism and lipid metabolism, anti-inflammatory, protection of the nervous system, and action on blood vessels .
- Methods of Application or Experimental Procedures : The main applications of CGA in the food industry include food additives, food storage, food composition modification, food packaging materials, functional food materials, and prebiotics .
- Results or Outcomes : The theoretical improvement of CGA, biological activity mechanism, and subsequent development and utilization provide reference and scientific basis .
Application in Treatment of Acute Pneumonia
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : Neochlorogenic acid (nCGA) is a phenolic compound isolated from mulberry leaf (Morus alba L.), which possesses multiple pharmacological activities containing antioxidant and anti-inflammatory effects . It has been studied for its role in the treatment of acute pneumonia .
- Methods of Application or Experimental Procedures : In the study, it was found that nCGA without cytotoxicity significantly reduced the production of TNF-α, IL-6, and NO, and further suppressed the proteins of iNOS, COX2, TNF-α, IL-6 expression . Furthermore, nCGA also inhibited NF-κB activation and blocked MAPKs signaling pathway phosphorylation .
- Results or Outcomes : nCGA significantly increased the expression of HO-1 via activating the AMPK/Nrf2 signaling pathway to attenuate the inflammatory response . This protective effect of nCGA was reversed by pre-treatment with compound C (C.C, an AMPK inhibitor) . Therefore, all these results indicated that nCGA might act as a natural anti-inflammatory agent for the treatment of acute pneumonia .
Application in Cerebral Ischemia/Reperfusion (CI/R) Treatment
- Specific Scientific Field : Neurology .
- Summary of the Application : Neochlorogenic acid (CGA) has been studied for its role in the treatment of cerebral ischemia/reperfusion (CI/R) conditions .
- Methods of Application or Experimental Procedures : In the study of CGA on CI/R rats, it was discovered that CGA reduces the expression of Keap1, an important regulator of cellular oxidative stress response, and activates the most sensitive transcription factor erythrocyte derived 2-related factor 2 (Nrf2) signaling pathway .
- Results or Outcomes : The activation of the Nrf2 signaling pathway orchestrates the transcription of a cadre of affiliated proteins, including hemoglobin oxidase-1 (HO-1), pro-quinone oxidoreductase-1 (NQO-1), and γ-glutamylcysteine synthetase (γ-GCS), which collectively render anti-inflammatory and antioxidant effects .
Application in Yogurt Fermentation
- Specific Scientific Field : Food Science and Technology .
- Summary of the Application : Neochlorogenic acid (CGA) has been found to accelerate the acidification of yogurt .
- Methods of Application or Experimental Procedures : In a study, it was found that plants significantly accelerated the acidification of yogurt, and the acidification rate increased by 57 and 75%, respectively . Hydroxycinnamic acids in plant extracts, such as neochlorogenic acid, CGA, and caffeic acid, are degraded and metabolized during yogurt fermentation .
- Results or Outcomes : The results showed that both plants significantly accelerated the acidification of yogurt, and the acidification rate increased by 57 and 75%, respectively .
Application in Anti-Inflammatory Treatments
- Specific Scientific Field : Pharmacology .
- Summary of the Application : Neochlorogenic acid (nCGA) is a phenolic compound isolated from mulberry leaf (Morus alba L.), which possesses multiple pharmacological activities containing antioxidant and anti-inflammatory effects . It has been studied for its role in anti-inflammatory treatments .
- Methods of Application or Experimental Procedures : In the study, it was found that nCGA without cytotoxicity significantly reduced the production of TNF-α, IL-6, and NO, and further suppressed the proteins of iNOS, COX2, TNF-α, IL-6 expression . Furthermore, nCGA also inhibited NF-κB activation and blocked MAPKs signaling pathway phosphorylation .
- Results or Outcomes : nCGA significantly increased the expression of HO-1 via activating the AMPK/Nrf2 signaling pathway to attenuate the inflammatory response . This protective effect of nCGA was reversed by pre-treatment with compound C (C.C, an AMPK inhibitor) . Therefore, all these results indicated that nCGA might act as a natural anti-inflammatory agent for the treatment of acute pneumonia .
Application in Antioxidant Treatments
- Specific Scientific Field : Pharmacology .
- Summary of the Application : Neochlorogenic acid (CGA) has been studied for its role in antioxidant treatments .
- Methods of Application or Experimental Procedures : In the study of CGA on cerebral ischemia/reperfusion (CI/R) rats, it was discovered that CGA reduces the expression of Keap1, an important regulator of cellular oxidative stress response, and activates the most sensitive transcription factor erythrocyte derived 2-related factor 2 (Nrf2) signaling pathway .
- Results or Outcomes : The activation of the Nrf2 signaling pathway orchestrates the transcription of a cadre of affiliated proteins, including hemoglobin oxidase-1 (HO-1), pro-quinone oxidoreductase-1 (NQO-1), and γ-glutamylcysteine synthetase (γ-GCS), which collectively render anti-inflammatory and antioxidant effects .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14+,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVRJTMFETXNAD-NXLLHMKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347903 | |
| Record name | Neochlorogenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neochlorogenic acid | |
CAS RN |
906-33-2 | |
| Record name | Neochlorogenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=906-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Caffeylquinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000906332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neochlorogenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1R-(1α,3α,4α,5β)]-3-[[3-(3,4-dihydroxyphenyl)-1-oxoallyl]oxy]-1,4,5-trihydroxycyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEOCHLOROGENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4601UER1Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



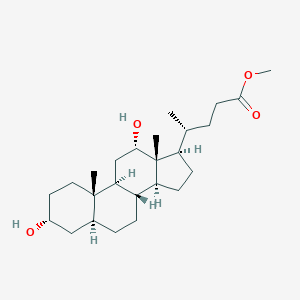
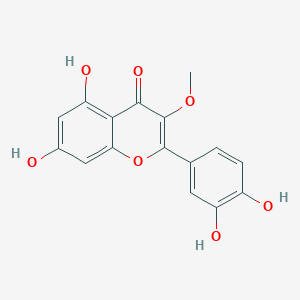
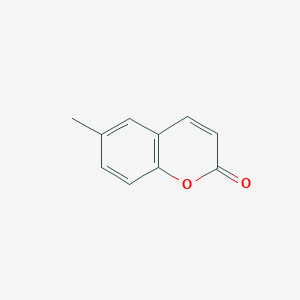
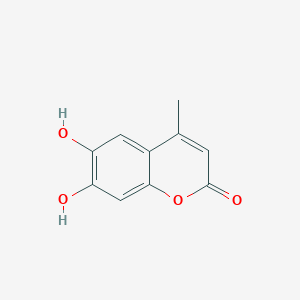
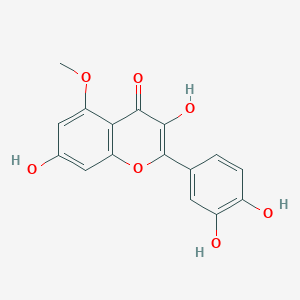
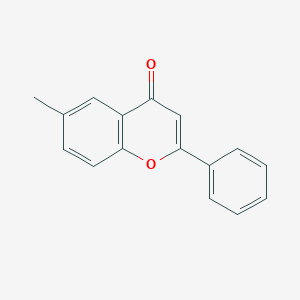
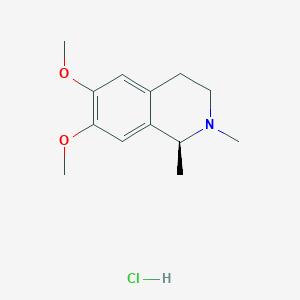
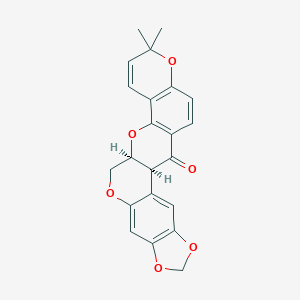
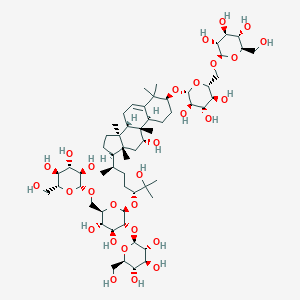
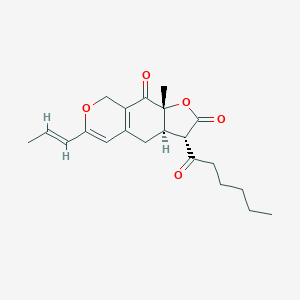
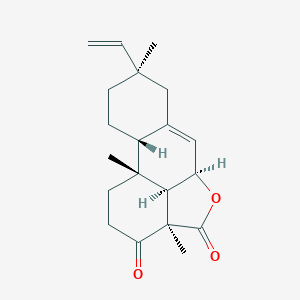
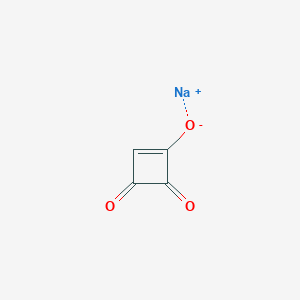
![1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B191903.png)
